Ethyl 4-amino-3-methylbutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)4-6(2)5-8;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGZZAHNIGMEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Amino-3-methylbutanoic Acid
- Reagents : 4-Amino-3-methylbutanoic acid, ethanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Procedure : The amino acid is refluxed with excess ethanol in the presence of an acid catalyst. This promotes esterification of the carboxyl group to form ethyl 4-amino-3-methylbutanoate.
- Conditions : Reflux temperature (~78 °C), reaction time 4–8 hours.
- Purification : The reaction mixture is neutralized, and the ester is extracted and purified by distillation or recrystallization.
Formation of Hydrochloride Salt
- Reagents : Ethyl 4-amino-3-methylbutanoate, hydrochloric acid (anhydrous or aqueous).
- Procedure : The free amine ester is dissolved in an appropriate solvent (e.g., ethanol or ether), and hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise.
- Conditions : Ambient temperature, stirring for 1–2 hours.
- Isolation : The hydrochloride salt precipitates out and is collected by filtration, washed with cold solvent, and dried under vacuum.
Research Findings and Reaction Optimization
From related patent CN103508908A and chemical data, the following parameters are critical in optimizing the preparation:
| Step | Parameter | Optimal Conditions | Notes |
|---|---|---|---|
| Esterification | Temperature | Reflux (~78 °C) | Ensures complete ester formation |
| Catalyst | Sulfuric acid or HCl (catalytic) | Promotes esterification | |
| Reaction time | 4–8 hours | Longer times improve yield | |
| Hydrochloride formation | HCl concentration | Concentrated or anhydrous | Ensures full protonation of amine |
| Solvent | Ethanol or ether | Facilitates salt precipitation | |
| Temperature | Room temperature | Avoids decomposition | |
| Reaction time | 1–2 hours | Sufficient for complete salt formation |
Physicochemical Data Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C7H16ClNO2 | Confirmed by chemical databases |
| Molecular Weight | 181.66 g/mol | Verified |
| Solubility | ~9.9 mg/mL in water | Very soluble, facilitates purification |
| Melting Point (Hydrochloride) | Typically 120–130 °C (literature for similar esters) | Indicative of purity |
Alternative Synthetic Routes and Catalytic Reductions
Related compounds such as 4-amino-3-methylphenol have been prepared via nitrosation and catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel catalysts) under controlled temperatures (20–40 °C) and hydrogen pressures. Though this is a different compound, similar catalytic hydrogenation methods could be adapted for the reduction of nitroso or nitro intermediates in the synthesis of amino esters.
The use of ammonia or organic amines as promoters during hydrogenation enhances the reduction efficiency and product purity.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Expected Outcome | Yield/Remarks |
|---|---|---|---|
| Esterification | 4-Amino-3-methylbutanoic acid, ethanol, H2SO4 | Ethyl 4-amino-3-methylbutanoate ester | High yield with reflux and acid catalysis |
| Hydrochloride Salt Formation | Ethyl ester, HCl (conc.), ethanol or ether | This compound | Precipitates as solid, easy isolation |
| Catalytic Hydrogenation (Alternative) | Nitroso/nitro intermediate, Pd/C or Raney Ni, H2 gas, ammonia | Amino ester intermediate | High purity, controlled temperature |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Pharmacological Studies
Ethyl 4-amino-3-methylbutanoate hydrochloride has been investigated for its potential anti-tumor activity. A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor growth in vitro and in vivo, with one derivative showing an inhibitory rate of 69.2% against specific cancer cell lines . This suggests potential applications in cancer therapy.
Neuropharmacology
Research indicates that compounds similar to this compound may influence neurotransmitter systems. For instance, amino acid derivatives have been explored for their roles as neurotransmitter precursors or modulators, potentially aiding in the treatment of neurological disorders .
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of other bioactive molecules. For example, it can be utilized in the preparation of various amino acid derivatives that have applications in drug development and synthesis . The ability to modify its structure allows for a range of derivatives with tailored biological activities.
Table 1: Anti-Tumor Activity of Derivatives
| Compound Name | Inhibitory Rate (%) | Study Reference |
|---|---|---|
| ARG-V | 69.2 | |
| Ethyl Derivative A | 50.0 | |
| Ethyl Derivative B | 55.5 |
This table summarizes the findings from studies investigating the anti-tumor effects of various derivatives of this compound.
Table 2: Synthesis Conditions and Yields
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Step 1 | Ammonia in ethanol at -20°C to 90°C for 24h | 84 |
| Step 2 | HCl in dioxane at room temperature for 30 min | - |
This table outlines the synthesis steps involved in producing this compound, highlighting the conditions and yields achieved during the process .
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 4-amino-3-methylbutanoate hydrochloride and its analogs:
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Structural and Functional Differences
Ethyl esters generally enhance membrane permeability in drug design compared to methyl esters .
Amino Group Substitution: The primary amine in Ethyl 4-amino-3-methylbutanoate contrasts with tertiary amines in 4-(dimethylamino)butanoic acid hydrochloride . Tertiary amines are less basic and may reduce renal clearance, enhancing bioavailability in vivo.
Branched vs.
Aromatic vs. Aliphatic Moieties: Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride contains aromatic groups, which confer π-π stacking interactions in drug-receptor binding, unlike the purely aliphatic structure of the target compound.
Synthetic Complexity: Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride requires multi-step synthesis, including reductive amination and chiral resolution , whereas the target compound’s synthesis (if analogous) may involve fewer steps but faces commercial discontinuation challenges .
Research Findings and Implications
- Pharmacokinetics: Methyl esters (e.g., ) are often hydrolyzed faster in vivo than ethyl esters, suggesting this compound might exhibit prolonged activity .
- Enzyme Inhibition : H-Series inhibitors (e.g., H-7, H-8 hydrochlorides) with sulfonamide groups highlight the importance of nitrogen positioning for kinase inhibition, a feature less optimized in the target compound.
- Thermal Stability: Compounds like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride show stability under acidic conditions (e.g., HCl/dioxane deprotection ), whereas ethyl esters may degrade faster under basic conditions.
Biological Activity
Ethyl 4-amino-3-methylbutanoate hydrochloride, a derivative of amino acids, has garnered attention in various fields of research due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 181.66 g/mol. The compound features an amino group, a methyl group, and an ethyl ester functional group, which contribute to its biochemical interactions and biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and other biomolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. This interaction can modulate several biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro. For instance, derivatives containing 5-fluorouracil showed significant inhibition of cancer cell lines, suggesting potential applications in cancer therapy .
- Metabolic Pathway Modulation : The compound's structural similarity to certain bioactive compounds indicates its potential role in modulating metabolic pathways, which could be beneficial in various therapeutic contexts.
Comparative Analysis with Similar Compounds
This compound can be compared with other amino acid derivatives to highlight its unique properties:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 2-amino-3-methylbutanoate hydrochloride | Similar amino acid structure | Different position of amino group |
| Ethyl 4-amino-3-hydroxybutanoate hydrochloride | Hydroxy group addition | Potentially different biological activity |
| N-Methyl-L-alanine | Methylated amino acid | L-isomer specificity |
These comparisons underscore the distinct functional groups present in this compound that may confer unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of amino acid derivatives similar to this compound:
- Antitumor Activity Study : A series of amino acid ester derivatives were synthesized and tested for their antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cell lines. The results indicated that certain derivatives exhibited more potent inhibitory effects than traditional chemotherapeutics like 5-fluorouracil .
- Neuroprotective Studies : Research focusing on neuroprotective agents has pointed towards compounds similar to this compound as promising candidates for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-amino-3-methylbutanoate hydrochloride, and how can reaction efficiency be optimized?
The compound is typically synthesized via esterification and subsequent hydrochlorination. For example, analogous procedures involve reacting a methyl ester precursor with hydrochloric acid in dioxane under controlled conditions to form the hydrochloride salt . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance protonation and salt formation.
- Stoichiometry : Excess HCl ensures complete conversion to the hydrochloride form.
- Reaction time : Stirring at room temperature for 1–2 hours balances yield and purity . Post-synthesis, vacuum concentration avoids thermal degradation.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : Proton NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) confirms salt formation and stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection (≥95% purity thresholds) identifies impurities, such as unreacted precursors or byproducts .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₁₄ClNO₂ requires exact mass 187.07 g/mol).
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis of the ester group .
- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation of the amine group .
- Safety : Wear PPE (gloves, goggles) due to potential irritancy of hydrochloride salts .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance bioavailability in pharmacological studies?
Modifications to the ester or amine groups influence pharmacokinetics:
- Ester substitution : Replacing ethyl with benzyl esters increases lipophilicity, improving blood-brain barrier penetration (e.g., benzyl derivatives in ).
- Amino protection : Boc (tert-butoxycarbonyl) groups prevent premature degradation in acidic environments .
- Chiral centers : Retaining the (S)-configuration at C3 ensures compatibility with enzymatic targets .
Q. What strategies mitigate racemization during synthesis under acidic conditions?
Racemization at the β-amino ester position is a key challenge. Solutions include:
- Low-temperature reactions : Conducting steps at 0–5°C reduces kinetic energy, preserving stereochemistry .
- Buffered conditions : Using mild acids (e.g., acetic acid) instead of concentrated HCl minimizes proton-driven inversion .
- Chiral auxiliaries : Temporary protecting groups (e.g., Evans oxazolidinones) stabilize the desired configuration .
Q. How do researchers resolve discrepancies in NMR data for derivatives of this compound?
Conflicting NMR signals often arise from solvent effects or impurities. Methodological steps include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent peak referencing .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
- Spiking experiments : Add authentic samples of suspected impurities (e.g., ethyl 3-methylbutanoate) to identify contaminant peaks .
Q. What in vitro models are suitable for studying the biological activity of this compound?
- Enzyme assays : Test inhibition of serine proteases (e.g., thrombin) using fluorogenic substrates, noting IC₅₀ values .
- Cell-based studies : Use primary neurons or cancer lines to assess cytotoxicity or neuromodulatory effects .
- Binding studies : Surface plasmon resonance (SPR) with immobilized targets quantifies affinity (e.g., KD values) .
Methodological Considerations
Q. How can impurity profiles be rigorously analyzed for regulatory compliance?
Follow pharmacopeial guidelines (USP/EP) for impurity quantification:
- Forced degradation : Expose the compound to heat, light, and humidity to identify degradation products .
- LC-MS/MS : Detect trace impurities (e.g., ethyl 4-chloro-3-oxobutanoate) at ppm levels .
- Reference standards : Use certified materials (e.g., Impurity D(EP)) for calibration .
Q. What computational tools predict the reactivity of this compound in nucleophilic environments?
- DFT calculations : Model transition states for ester hydrolysis or amine alkylation using software like Gaussian .
- Molecular docking : Predict binding modes with targets like GPCRs or ion channels .
- pKa estimation : Tools like ACD/Labs predict amine protonation states under physiological conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?
Discrepancies often stem from pH-dependent ionization. Methodological clarifications:
- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify optimal conditions .
- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance dissolution without precipitation .
- Dynamic light scattering (DLS) : Monitor aggregation in real-time to distinguish true solubility from colloidal dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
